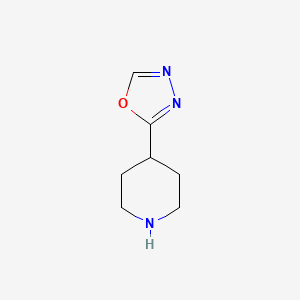

4-(1,3,4-恶二唑-2-基)哌啶

描述

The compound "4-(1,3,4-Oxadiazol-2-yl)piperidine" is a part of a broader class of 1,3,4-oxadiazole derivatives, which have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been explored for their potential applications in treating various diseases, including bacterial infections, cancer, Alzheimer's disease, and as enzyme inhibitors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or sulfonyl chlorides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, other derivatives are synthesized through reactions involving hydrazides, amidoximes, and various electrophiles under basic conditions in polar aprotic solvents .

Molecular Structure Analysis

The molecular structures of these derivatives are confirmed using spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and in some cases, single-crystal X-ray diffraction studies. The piperazine or piperidine rings in these compounds often adopt a chair conformation, and the presence of substituents on the oxadiazole ring can influence the overall molecular geometry and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the oxadiazole ring and the piperidine moiety. Density functional theory (DFT) calculations can provide insights into the reactive sites for electrophilic and nucleophilic attacks. Intermolecular hydrogen bonds and aromatic π-π stacking interactions are common in the crystal structures of these compounds, contributing to their stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their biological activity and pharmacokinetic profile. The compounds are typically characterized by their spectroscopic data, and their biological activities are assessed through various in vitro assays .

科学研究应用

1. 合成和抗菌活性

4-(1,3,4-恶二唑-2-基)哌啶衍生物已被合成,并显示出具有抗菌特性。研究表明,这些化合物对各种细菌(包括革兰氏阴性菌和革兰氏阳性菌菌株)表现出显着的活性。这使它们成为开发新型抗菌剂的潜在候选者 (Khalid 等人,2016), (Sattar 等人,2016)。

2. 抗癌潜力

4-(1,3,4-恶二唑-2-基)哌啶的一些衍生物显示出有希望的抗癌活性。这些化合物已被评估为潜在的微管蛋白抑制剂,在抗增殖试验中显示出疗效,并表明在癌症治疗中可能发挥作用 (Krasavin 等人,2014), (Rehman 等人,2018)。

3. 抗真菌特性

研究还发现了 4-(1,3,4-恶二唑-2-基)哌啶化合物的抗真菌潜力。这些研究强调了它们对各种真菌物种的有效性,包括新生隐球菌、黑曲霉和白色念珠菌,这些都是人类感染中的常见病原体 (Sangshetti 和 Shinde,2011)。

4. GABAA 受体激动剂

4-(1,3,4-恶二唑-2-基)哌啶衍生物已被合成并评估了它们在 GABA 结合位点的选择性和方向,显示出作为 GABAA 受体激动剂的潜力。这表明在治疗与 GABA 能功能障碍相关的疾病方面可能的应用 (Jansen 等人,2008)。

作用机制

Target of Action

The primary targets of 4-(1,3,4-Oxadiazol-2-yl)piperidine are various enzymes that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

4-(1,3,4-Oxadiazol-2-yl)piperidine interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the enzymes, leading to the cessation of cancer cell proliferation .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase (FAK) inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are involved in cell survival, cell adhesion, DNA synthesis, apoptosis, immune response, and cell division, respectively .

Result of Action

The molecular and cellular effects of 4-(1,3,4-Oxadiazol-2-yl)piperidine’s action include the inhibition of cancer cell proliferation . This is achieved through the disruption of several cellular processes, including DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

安全和危害

未来方向

The future directions for “4-(1,3,4-Oxadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their anticancer potential, molecular docking, and SAR studies . The focus could be on inhibiting specific cancer biological targets and understanding their interactions with various enzymes .

属性

IUPAC Name |

2-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMMXBPUCTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651193 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082413-19-1 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

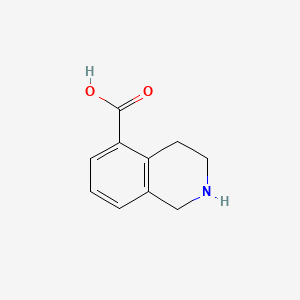

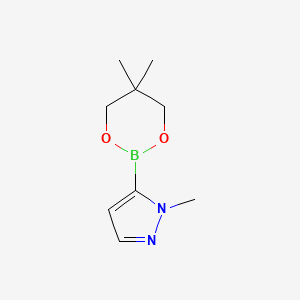

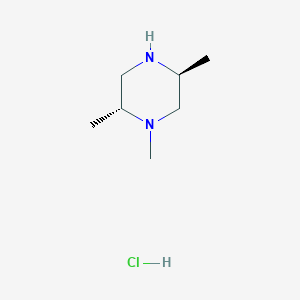

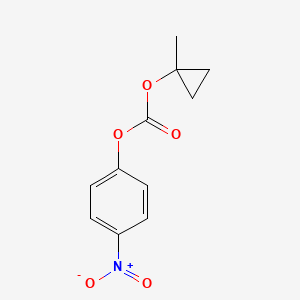

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

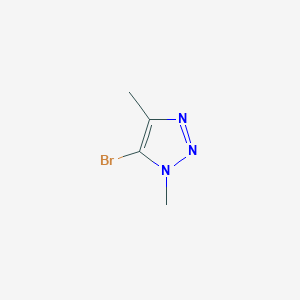

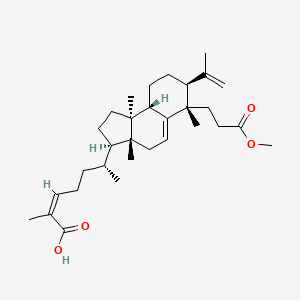

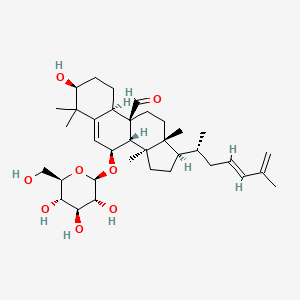

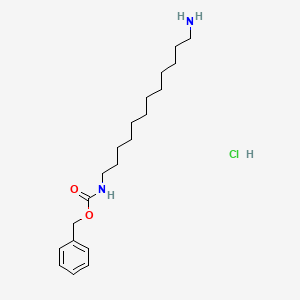

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)